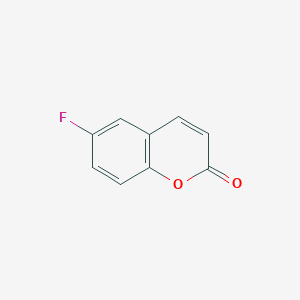
6-Fluorocoumarin
Vue d'ensemble
Description
6-Fluorocoumarin is a useful research compound. Its molecular formula is C9H5FO2 and its molecular weight is 164.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 164.02735756 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Halogenated Isocoumarins in Biological Applications
Halogenated isocoumarins, such as 3-fluoro-5,8-dimethoxy-3,4-dihydroisocoumarin, have been utilized for various biological applications. Notably, this compound has demonstrated effectiveness as an inflammation inhibitor. Other similar compounds have shown herbicidal activity and potential in treating emphysema and as serine protease inhibitors (Shafiq et al., 2005).
Fluorescence Probes in Biological Systems
6,7-Dimethoxy-coumarin, closely related to 6-fluorocoumarin, serves as a valuable fluorescence reporter in biological systems. Its sensitivity to micro-environment changes makes it a useful tool in protein studies and as a substrate for hydrolase enzymes. This derivative has been studied in various biological contexts, highlighting its potential in scientific research (Ghose et al., 2018).
Probes for Cellular and Tissue Uptake Studies
6-Coumarin, a variant, has been employed as a fluorescent marker in nanoparticle formulations to study cellular and tissue uptake, particularly for therapeutic applications like drug and vaccine delivery. This derivative proves useful for confocal microscopy studies, aiding in understanding the distribution of therapeutic agents within cells and tissues (Panyam et al., 2003).
Inhibition of Lung Tumor Growth
This compound derivatives have been investigated for their anticancer activities, particularly in lung cancer models. These derivatives, such as ethyl this compound-3-carboxylyl L-theanine, have demonstrated significant inhibitory effects on lung cancer cell migration and growth by targeting specific cancer pathways (Zhang et al., 2014).
Optical and Theoretical Properties
Research has been conducted on the synthesis and characterization of 6-fluoro coumarin, investigating its optical properties and theoretical calculations. The compound's absorption and fluorescence emission spectra make it a candidate for various scientific applications, such as material sciences and photophysics (Bai et al., 2014).
Propriétés
IUPAC Name |
6-fluorochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUWUULCBSNTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


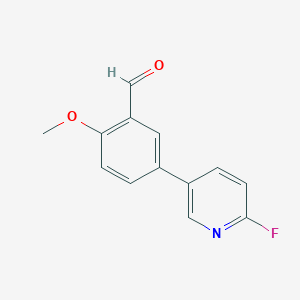
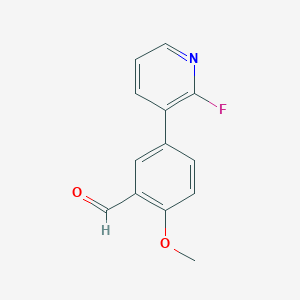

![tert-Butyl 7-oxo-9-(phenylmethyl)-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6322289.png)


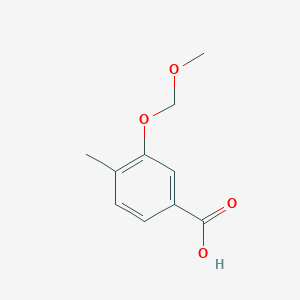
![6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol, 95%](/img/structure/B6322315.png)
![2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%](/img/structure/B6322317.png)
![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%](/img/structure/B6322323.png)
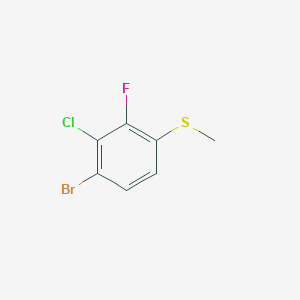
![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)


